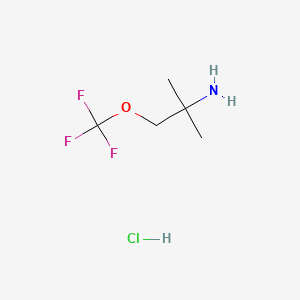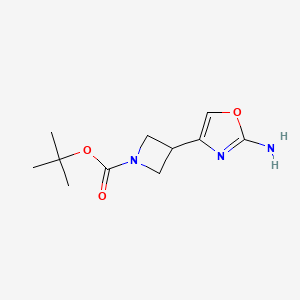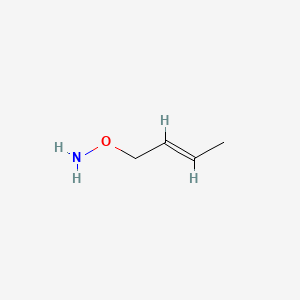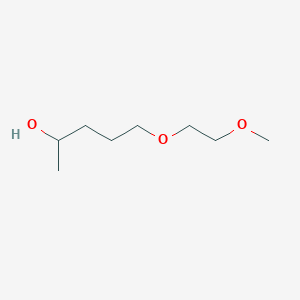
5-(2-Methoxyethoxy)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-ol typically involves the reaction of 2-pentanol with 2-methoxyethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(2-Methoxyethoxy)pentan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 5-(2-Methoxyethoxy)pentan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanol:
3-Methyl-2-butanol: Another isomer with similar reactivity and applications.
Isoamyl alcohol: Commonly used in industrial applications and shares some functional similarities with 5-(2-Methoxyethoxy)pentan-2-ol.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H18O3 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-(2-methoxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-8(9)4-3-5-11-7-6-10-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
WUIQLXSQBJKKLA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


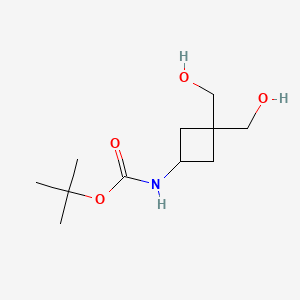
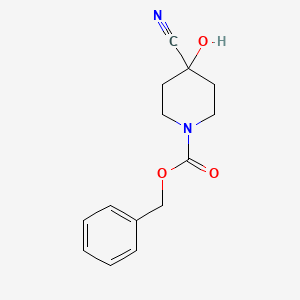
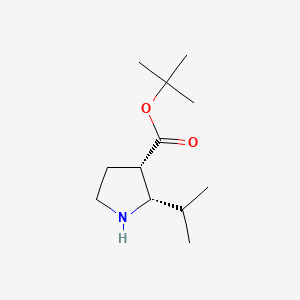
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
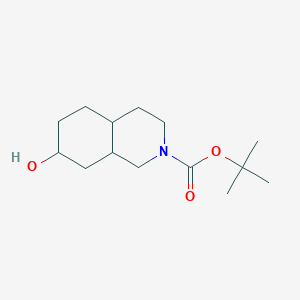
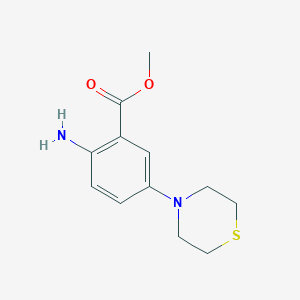
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
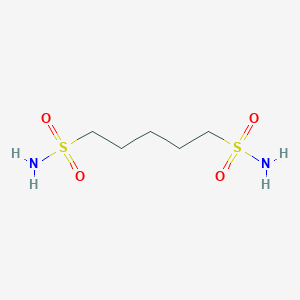
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
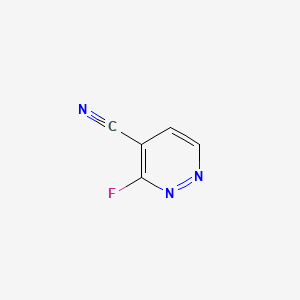
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
